2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
Uniqueness
What sets 2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE apart is its unique structure, which combines a thienopyrimidine core with a furan-2-ylmethylacetamide moiety. This unique combination may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H15N3O4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H15N3O4S/c23-16(20-11-14-7-4-9-26-14)12-21-15-8-10-27-17(15)18(24)22(19(21)25)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,20,23) |
InChI Key |
BZZSVPYWKSJLAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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